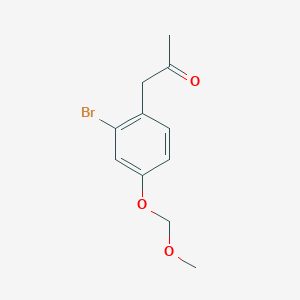
n-Butyl 2-Methoxyphenyl Sulfide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
n-Butyl 2-Methoxyphenyl Sulfide is an organic compound that belongs to the class of anisoles, which are characterized by the presence of a methoxy group attached to a benzene ring. This compound is specifically distinguished by the presence of a butylthio group attached to the benzene ring. It is used in various chemical reactions and has applications in different scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
n-Butyl 2-Methoxyphenyl Sulfide can be synthesized through several methods. One common method involves the reaction of anisole with butylthiol in the presence of a catalyst. The reaction typically occurs under mild conditions, with the catalyst facilitating the formation of the butylthio group on the benzene ring.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using similar methods as in laboratory synthesis. The process may include steps such as distillation and purification to ensure the compound’s purity and quality.
Análisis De Reacciones Químicas
Types of Reactions
n-Butyl 2-Methoxyphenyl Sulfide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the butylthio group to a butyl group.
Substitution: Electrophilic aromatic substitution reactions can occur, where the methoxy or butylthio groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like halogens or nitrating agents are often employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Butyl-substituted anisole.
Substitution: Various substituted anisoles depending on the reagents used.
Aplicaciones Científicas De Investigación
n-Butyl 2-Methoxyphenyl Sulfide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other compounds.
Biology: The compound is studied for its potential biological activities and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the manufacture of fragrances, dyes, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which n-Butyl 2-Methoxyphenyl Sulfide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The butylthio group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with biological molecules. The pathways involved may include enzymatic transformations and binding to specific receptors.
Comparación Con Compuestos Similares
Similar Compounds
Anisole: The parent compound with a methoxy group attached to the benzene ring.
2-(Methylthio)anisole: Similar structure but with a methylthio group instead of a butylthio group.
2-(Ethylthio)anisole: Similar structure but with an ethylthio group.
Uniqueness
n-Butyl 2-Methoxyphenyl Sulfide is unique due to the presence of the butylthio group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable in specific chemical reactions and applications.
Propiedades
Fórmula molecular |
C11H16OS |
|---|---|
Peso molecular |
196.31 g/mol |
Nombre IUPAC |
1-butylsulfanyl-2-methoxybenzene |
InChI |
InChI=1S/C11H16OS/c1-3-4-9-13-11-8-6-5-7-10(11)12-2/h5-8H,3-4,9H2,1-2H3 |
Clave InChI |
MGCIYSHYINSVAC-UHFFFAOYSA-N |
SMILES canónico |
CCCCSC1=CC=CC=C1OC |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[(4-Bromophenyl)methyl]-2-bromobenzenesulfonamide](/img/structure/B8339746.png)




![2,6-Ditert-butyl-4-[(4-methoxyphenyl)methyl]phenol](/img/structure/B8339777.png)








